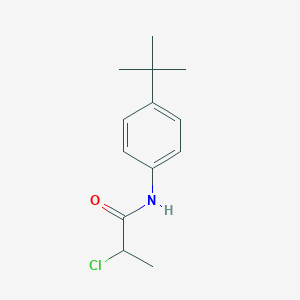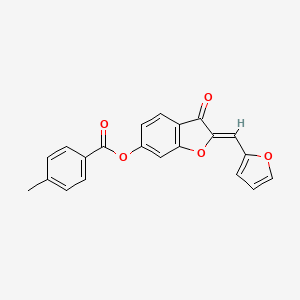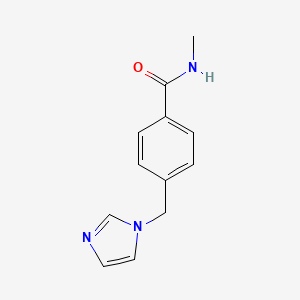![molecular formula C23H22N4O4S B2672222 Methyl 4-{[({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate CAS No. 1113120-64-1](/img/structure/B2672222.png)
Methyl 4-{[({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a piperazine ring, a pyrimidine ring, a thioacetyl group, and a benzoate group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyrimidine rings are likely to contribute to the rigidity of the molecule, while the thioacetyl and benzoate groups could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the various functional groups. For example, the piperazine ring could influence the compound’s solubility, while the pyrimidine ring could influence its acidity .Scientific Research Applications
Applications in Cancer Treatment
- Antineoplastic Activity : The metabolism of Flumatinib, a derivative structurally similar to the specified compound, has been studied in chronic myelogenous leukemia patients. It shows that the primary substance and its metabolites have significant antineoplastic activity due to their tyrosine kinase inhibition properties, suggesting potential applications in cancer therapy (Gong, Chen, Deng, & Zhong, 2010).
Applications in Drug Synthesis
- Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds derived from visnaginone and khellinone, incorporating pyrimidin-4-yl motifs, have been synthesized, showcasing anti-inflammatory and analgesic properties. This indicates the compound's utility in creating new drugs with specific therapeutic effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Applications in Molecular Chemistry
- Synthesis of Dihydropyrimidinone Derivatives : The compound has been utilized in synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives highlight the compound's significance in the creation of new chemical entities with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Applications in Electrophoresis
- Capillary Electrophoresis : It has been used in the separation of imatinib mesylate and related substances, indicating its importance in analytical chemistry for the quality control of pharmaceutical compounds (Ye, Huang, Li, Xiang, & Xu, 2012).
Applications in Luminescent Materials
- Luminescent Properties Study : Compounds with piperazine substituent have been analyzed for their luminescent properties and photo-induced electron transfer, highlighting potential applications in developing new luminescent materials (Gan, Chen, Chang, & Tian, 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-14-7-9-15(10-8-14)19-20-22(32-26-19)23(29)27(13-25-20)12-18(28)24-11-16-5-4-6-17(30-2)21(16)31-3/h4-10,13H,11-12H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIDNWCVQLIZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2672139.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2672143.png)



![1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2672149.png)
![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2672150.png)
![3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2672151.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672152.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2672153.png)

![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2672157.png)
![N-[(2-chlorophenyl)methyl]-4-fluoroaniline](/img/structure/B2672161.png)